N-[4-(1,3-Benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide
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Description
N-[4-(1,3-Benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications
Photoinitiated Chemical Transformations
Research on structurally similar compounds, such as derivatives of bridgehead sultams, has shown the potential for ring contraction through photoinduced di-pi-methane rearrangement. This process highlights the role of certain substituents in directing electronic rebonding pathways, which could be relevant for understanding the chemical behavior of N-[4-(1,3-Benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide in similar photoinitiated transformations (R. Dura & L. Paquette, 2006).
Green Chemistry Approaches
The synthesis of compounds utilizing green chemistry principles, such as ultrasound irradiation, presents an efficient method for producing derivatives with potential biological activities. This approach, demonstrated in the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nuclei, suggests environmentally friendly pathways for generating similar complex molecules with significant yields and reduced reaction times (N. Rezki, 2016).
Metabolic Stability Improvement
Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have explored structural modifications to enhance metabolic stability. By replacing the benzothiazole ring with alternative heterocycles, researchers achieved reduced metabolic deacetylation, maintaining in vitro potency and in vivo efficacy. This insight could inform strategies for modifying this compound to enhance its pharmacological profile (Markian M Stec et al., 2011).
Antimicrobial and Antioxidant Applications
Compounds structurally similar to the chemical of interest have been synthesized and evaluated for their antimicrobial and antioxidant properties. This suggests potential research directions for exploring the biological activities of this compound, particularly in the development of new antimicrobial agents with lower resistance rates and antioxidant compounds that could mitigate oxidative stress-related diseases (Basavaraj S Naraboli & J. S. Biradar, 2017).
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-20(10-14-12-31-22-24-17-5-3-4-16(17)21(27)25(14)22)23-8-1-2-9-28-15-6-7-18-19(11-15)30-13-29-18/h6-7,11,14H,3-5,8-10,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRIDHBOKUMCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)NCC#CCOC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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